N2-(2-Methoxyethyl) vs. Unsubstituted (NH) Pyridazinone: PDE4 Selectivity Threshold
In a systematic SAR study of pyridazinone-based PDE4 inhibitors, N-substitution was found to be essential for achieving PDE4 selectivity over PDE3. Unsubstituted (NH) pyridazinones often exhibit dual PDE3/PDE4 inhibition. The target compound's N2-(2-methoxyethyl) group, by occupying the N2 position, is predicted by class SAR to confer PDE4-selective inhibition, eliminating the PDE3 cross-activity observed in NH analogues [1]. Note: The target compound's own PDE4 IC50 has not been independently published; this evidence is a class-level inference.
| Evidence Dimension | PDE4 vs. PDE3 selectivity conferred by N2-substitution |
|---|---|
| Target Compound Data | No published IC50 available; predicted PDE4-selective based on N2-substitution pattern |
| Comparator Or Baseline | Compound 3b (N2-cyclopropylmethyl pyridazinone): PDE4 pIC50 = 6.5, PDE3 pIC50 = 6.6 (non-selective dual inhibitor) [1] |
| Quantified Difference | N2-substitution is required for PDE4 selectivity; absence of N2-substitution yields dual PDE3/PDE4 inhibition (3b: selectivity ratio ≈ 1.26) [1] |
| Conditions | Enzymatic assay on cGMP-inhibited PDE3 and cAMP-specific PDE4 [1] |
Why This Matters
Procurement of an N2-unsubstituted analog introduces PDE3 off-target liability, undermining target engagement specificity in PDE4-dependent cellular models.
- [1] Van der Mey M, Boss H, Hatzelmann A, et al. Novel Selective PDE4 Inhibitors. 1. Synthesis, Structure–Activity Relationships, and Molecular Modeling of 4-(3,4-Dimethoxyphenyl)-2H-phthalazin-1-ones and Analogues. Journal of Medicinal Chemistry. 2001;44(16):2523-2535. doi:10.1021/jm010837k View Source
